1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Lipophilicity Drug design SAR

1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid family, a privileged scaffold with over 300,000 described analogs and representation in more than 5,500 references including 2,400 patents. The compound features a fused pyrazole-pyridine bicyclic core with isopropyl substituents at the N1 and C6 positions and a carboxylic acid handle at the C4 position (molecular formula C13H17N3O2, MW 247.29).

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 851398-34-0
Cat. No. B2473309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS851398-34-0
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)O
InChIInChI=1S/C13H17N3O2/c1-7(2)11-5-9(13(17)18)10-6-14-16(8(3)4)12(10)15-11/h5-8H,1-4H3,(H,17,18)
InChIKeyDMECABOZAOLLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0): Compound Class and Core Characteristics for Scientific Procurement


1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid family, a privileged scaffold with over 300,000 described analogs and representation in more than 5,500 references including 2,400 patents [1]. The compound features a fused pyrazole-pyridine bicyclic core with isopropyl substituents at the N1 and C6 positions and a carboxylic acid handle at the C4 position (molecular formula C13H17N3O2, MW 247.29) . It is commercially available from Enamine (catalog EN300-12167) at 95% purity with measured logP of 3.18 and melting point of 144–146 °C [2]. The compound is synthesized via Combes-type cyclocondensation of acyl pyruvates with electron-rich amino heterocycles, a methodology enabling systematic library generation for structure–activity relationship (SAR) exploration [3].

Why In-Class Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Analogs Cannot Be Interchanged with CAS 851398-34-0


Within the pyrazolo[3,4-b]pyridine-4-carboxylic acid family, substitution at the N1, C3, C5, and C6 positions critically governs lipophilicity, steric profile, metabolic stability, and target engagement [1]. The 1,6-diisopropyl configuration of CAS 851398-34-0 produces a measured logP of 3.18—substantially higher than the unsubstituted core (XLogP ≈ 0.8) or smaller alkyl analogs (e.g., 3,6-dimethyl derivative, calculated logP ≈ 1.5–1.8) [2] [3]. This lipophilicity shift directly influences membrane permeability, solubility, and protein binding, meaning that procurement of a different pyrazolo[3,4-b]pyridine-4-carboxylic acid cannot reproduce the physicochemical profile required for SAR continuity. Furthermore, the dual isopropyl substitution introduces steric constraints at both the N1 and C6 vectors that are absent in mono-substituted or smaller alkyl congeners, altering conformational preferences and downstream derivatization outcomes at the C4 carboxylic acid handle [4]. Interchanging with an analog of different substitution pattern risks irreproducible SAR data, failed amide coupling yields, and invalid pharmacokinetic correlations.

Quantitative Comparator Evidence for 1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0): Differentiation Versus Closest Analogs


Measured Lipophilicity (logP = 3.18) Versus Unsubstituted and Smaller Alkyl Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Analogs

The target compound has a vendor-measured logP of 3.18, providing a quantitatively defined lipophilicity that is substantially higher than the unsubstituted 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core (XLogP3 ≈ 0.8) and smaller alkyl-substituted analogs such as 6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (calculated logP ≈ 2.1) [1] [2]. This logP value places the compound in a lipophilicity range often associated with improved membrane permeability while remaining within drug-like space (Rule of 5), making it a defined reference point for SAR studies requiring balanced hydrophobic character [3].

Lipophilicity Drug design SAR

Melting Point (144–146 °C) as a Quality Control and Formulation-Relevant Differentiation Parameter

The target compound exhibits a vendor-reported melting point of 144–146 °C [1]. In contrast, the unsubstituted 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core (CAS 1227267-26-6, MW 163.13) has no reported melting point in major vendor databases, suggesting a different solid-state behavior likely attributable to lower molecular weight and different crystal packing . The 3,6-dimethyl analog (CAS 1227268-91-8, MW 191.19) and 6-cyclopropyl-1-ethyl analog (CAS 954261-91-7, MW 231.25) also lack publicly reported melting points, making the target compound's well-defined thermal parameter a practical advantage for identity verification and purity assessment in procurement workflows [2].

Thermal characterization Quality control Solid-state

1,6-Diisopropyl Steric Profile Versus Mono-Isopropyl and Smaller Alkyl Analogs: Implications for Derivatization Selectivity

The 1,6-diisopropyl substitution pattern of CAS 851398-34-0 introduces steric bulk at both the N1 and C6 positions flanking the C4 carboxylic acid handle, a configuration distinct from mono-isopropyl analogs such as 6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 929973-66-0), which carries methyl groups at N1 and C3, or 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 954261-91-7), which bears a smaller cyclopropyl moiety at C6 . The symmetric diisopropyl architecture imposes a more constrained conformational environment around the C4 carboxyl group, which influences the efficiency and regioselectivity of amide coupling reactions—a critical consideration for library synthesis where the C4 position is the primary functionalization site [1]. The Combes-type synthetic methodology that generates this compound class has been validated for producing libraries of fused pyridine-4-carboxylic acids and their amide derivatives, with yields dependent on the steric and electronic nature of the substituents .

Steric effects Regioselectivity Derivatization

C4 Carboxylic Acid Handle: Validated Combinatorial Derivatization Pathways Versus Ester Analogs

The C4 carboxylic acid of CAS 851398-34-0 has been demonstrated to undergo standard combinatorial transformations including amide coupling and esterification, as established in the foundational Combes-type library synthesis paper [1]. This paper explicitly validated that members of the fused pyridine-4-carboxylic acid library—including pyrazolo[3,4-b]pyridine-4-carboxylic acids—can be converted to amides using standard coupling protocols, as well as undergo heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles [1]. In contrast, the corresponding ethyl ester analog—ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS not separately listed)—requires an additional hydrolysis step before amide bond formation, adding synthetic complexity . The free carboxylic acid form of the target compound thus provides direct, single-step access to amide libraries without the deprotection overhead required for ester precursors.

Amide coupling Combinatorial chemistry Building block

Privileged Scaffold: Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Core in PPARα Activation and TBK1 Inhibition—Class-Level Biological Relevance

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been independently validated in two distinct biological contexts relevant to the target compound's potential application space. In PPARα activation, compound 3 (a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative identified from a >12,000-compound screen) exhibited a half-maximal effective concentration (EC50) lower than fenofibrate in a cell-based reporter assay using human PPARα-expressing hepatoblastoma cells, and reduced plasma triglycerides in high-fructose-fed rats with similar efficiency to fenofibrate [1]. In TBK1 inhibition, compound 15y (a 1H-pyrazolo[3,4-b]pyridine derivative) achieved an IC50 of 0.2 nM against TBK1 with good selectivity, effectively inhibiting downstream IFN signaling in THP-1 and RAW264.7 cells [2]. The C4 carboxylic acid is a critical pharmacophoric element in both series, forming key hydrogen-bond interactions with the target proteins [3]. While the target compound itself has not been directly tested in these assays, its 1,6-diisopropyl substitution pattern provides a sterically and electronically differentiated entry point for SAR exploration within these validated biological paradigms.

PPARα activator TBK1 inhibitor Dyslipidemia

Commercial Availability and Purity Benchmarking: 95% Purity Standard Versus Closest Analogs

CAS 851398-34-0 is commercially stocked by Enamine (catalog EN300-12167) at 95% purity with a defined MDL number (MFCD06380320) [1]. While several analogs are also available at similar purity (e.g., 3,6-dimethyl analog at 95%+ purity, 6-cyclopropyl-1-ethyl analog at 95%), the combination of the 1,6-diisopropyl substitution pattern with documented identity verification parameters (logP, melting point, MDL number) provides a procurement advantage . The compound is listed in PubChem (CID 2466731) and ChemSpider (CSID 1841425), enabling cross-referencing across databases for procurement verification . The AldrichCPR program previously listed this compound (catalog 45-CDS011057), indicating historical interest from major chemical suppliers, though current availability is primarily through Enamine and AKSci [2].

Procurement Purity Availability

High-Value Application Scenarios for 1,6-Diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 851398-34-0): Evidence-Based Scientific and Industrial Use Cases


SAR Exploration of PPARα Activators Requiring Defined logP in the 3.0–3.5 Range

Building on the validated PPARα activator scaffold described by Tabata et al. (2018), researchers can employ CAS 851398-34-0 as a sterically differentiated building block with a measured logP of 3.18 to explore how increased lipophilicity at the N1 and C6 positions affects PPARα transactivation potency and selectivity versus PPARγ and PPARβ/δ. The C4 carboxylic acid can be directly converted to amide derivatives mimicking the known pharmacophore while introducing the dual isopropyl substitution as a novel SAR vector [1]. This is supported by the structural biology evidence showing that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives occupy a unique cavity between Ile272 and Ile354 in the PPARα ligand-binding domain, a feature conferring subtype selectivity not achieved by fibrate-class agonists [2].

Combinatorial Amide Library Synthesis Using the Free C4 Carboxylic Acid Handle

The Combes-type synthetic methodology validated by Volochnyuk et al. (2010) explicitly demonstrates that fused pyridine-4-carboxylic acids—including pyrazolo[3,4-b]pyridines—undergo efficient amide coupling without requiring ester intermediate protection. Procurement of CAS 851398-34-0 enables direct, single-step diversification at the C4 position to generate amide libraries for screening against kinases (e.g., TBK1, where compound 15y achieved IC50 = 0.2 nM), NAMPT, or other targets where the pyrazolo[3,4-b]pyridine core has shown activity [3] [4]. The defined melting point (144–146 °C) and logP (3.18) provide quality assurance for library production consistency.

Kinase Inhibitor Fragment Elaboration with Sterically Demanding N1/C6 Vectors

The 1,6-diisopropyl substitution pattern provides steric bulk at both termini of the bicyclic core, making this compound a suitable core scaffold for kinase inhibitor programs where occupancy of hydrophobic pockets adjacent to the hinge-binding region is desired. The TBK1 inhibitor series (compound 15y, IC50 = 0.2 nM) and the broader literature on pyrazolo[3,4-b]pyridine kinase inhibitors demonstrate that substitution at N1 and C6 modulates kinase selectivity [3]. CAS 851398-34-0 offers a substitution pattern not represented in published kinase inhibitor SAR tables, providing a genuine opportunity for novel intellectual property generation.

Physicochemical Property Benchmarking and Analytical Method Development

With documented melting point (144–146 °C) and logP (3.18) values, CAS 851398-34-0 can serve as a reference standard for developing HPLC retention time correlations, logP prediction model validation, and thermal analysis calibration within the pyrazolo[3,4-b]pyridine compound class [5]. The compound's MDL number (MFCD06380320) and cross-database identifiers (PubChem CID 2466731, ChemSpider CSID 1841425) facilitate unambiguous registration in electronic laboratory notebooks and compound management systems, reducing the risk of identity confusion with structurally similar analogs.

Quote Request

Request a Quote for 1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.